![molecular formula C18H16N2O2 B3849300 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione](/img/structure/B3849300.png)
3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione
Overview
Description
3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione is a chemical compound with a complex molecular structure. It has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione involves the formation of a complex with metal ions, which results in a change in its fluorescence properties. The compound can also generate singlet oxygen upon irradiation with light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione are dependent on its interaction with metal ions and its ability to generate singlet oxygen. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research on 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione. One area of interest is the development of new applications for the compound in the field of photodynamic therapy. Another direction is the investigation of its potential as an antioxidant agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore its toxicity and safety profile in vivo.
In conclusion, 3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione is a versatile compound with potential applications in various scientific fields. Its unique properties and mechanism of action make it a valuable tool for researchers investigating metal ion detection, photodynamic therapy, and oxidative stress-related diseases. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
properties
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]isoquinoline-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)11-16-17(21)14-5-3-4-6-15(14)18(22)19-16/h3-11H,1-2H3,(H,19,22)/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTPQZUIJUIRIU-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]isoquinoline-1,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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